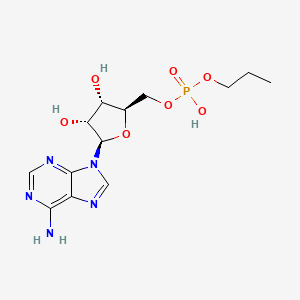
N-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as '4F-ADB' and is classified as a synthetic cannabinoid. In
作用機序
The mechanism of action of 4F-ADB is not fully understood, but it is believed to interact with the endocannabinoid system in the human body. This system plays a critical role in regulating various physiological processes such as appetite, pain sensation, mood, and memory. 4F-ADB is believed to bind to the cannabinoid receptors in the brain and produce similar effects to those of natural cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-ADB are still being studied, but it has been found to have similar effects to those of natural cannabinoids. These effects include altered perception, mood changes, and changes in appetite. It has also been found to have potential therapeutic effects on certain neurological and psychiatric disorders.
実験室実験の利点と制限
One of the advantages of using 4F-ADB in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for more precise and accurate studies on the endocannabinoid system. However, one of the limitations is its potential toxicity and adverse effects on the human body. Therefore, caution must be taken when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the research and development of 4F-ADB. One potential direction is the development of new drugs for the treatment of various neurological and psychiatric disorders. Another potential direction is the use of 4F-ADB in forensic toxicology for the detection of synthetic cannabinoids in biological samples. Additionally, further studies are needed to fully understand the mechanism of action and the potential adverse effects of 4F-ADB on the human body.
Conclusion:
In conclusion, 4F-ADB is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications and adverse effects of this compound.
合成法
The synthesis of 4F-ADB involves the reaction of 4-fluorobenzyl chloride with 3-(p-tolyl)-1,2,4-oxadiazol-5-amine in the presence of a base. The resulting intermediate is then reacted with 4-chlorobutanoyl chloride to form the final product, N-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. The purity of the compound can be improved through various purification techniques such as recrystallization and chromatography.
科学的研究の応用
4F-ADB has been used in various scientific research studies due to its potential applications in medicine, pharmacology, and forensic toxicology. One of the primary uses of this compound is in the development of new drugs for the treatment of various diseases. It has been found to have potential therapeutic effects on certain neurological and psychiatric disorders.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-13-5-7-14(8-6-13)19-22-18(25-23-19)4-2-3-17(24)21-16-11-9-15(20)10-12-16/h5-12H,2-4H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXVEUJEKRIGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)


![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)
